Penicillin V hydrabamine
Description
Historical Trajectory of Penicillin V Development and its Diverse Salt Forms
The journey of penicillin began with Alexander Fleming's discovery of the antibiotic properties of the Penicillium mold in 1928. wikipedia.orgacs.org However, it was the subsequent work by a team at the University of Oxford, led by Howard Florey and Ernst Chain, that enabled the purification and large-scale production of penicillin, a breakthrough that revolutionized medicine during World War II. wikipedia.orgacs.org The first clinically used penicillin was Penicillin G (benzylpenicillin), which had to be administered via injection due to its instability in stomach acid. wikipedia.org
The quest for an orally active penicillin led to the development of Penicillin V (phenoxymethylpenicillin) in 1948. chemicalbook.comguidechem.com Its key advantage is its resistance to hydrolysis by gastric acid, allowing it to be taken orally. lookchem.comguidechem.com To further enhance its clinical utility, various salt forms of Penicillin V were developed. The most common is the potassium salt (Penicillin V potassium), which is highly soluble in water and allows for rapid absorption. chemicalbook.comguidechem.com
In contrast, other salt forms were created to modify the drug's release profile. These include the benzathine salt and the hydrabamine (B1210237) salt, which are less soluble. sci-hub.senist.gov The development of these diverse salt forms illustrates a strategic approach in pharmaceutical science to tailor a drug's properties for different therapeutic needs and administration routes.
Rationale for the Hydrabamine Salt Formation in Pharmaceutical Chemistry
The formation of a specific salt of an active pharmaceutical ingredient is a deliberate strategy to modify its physicochemical properties. nih.govresearchgate.netblogspot.com In the case of penicillin V, the free acid form is only very slightly soluble in water. chemicalbook.comlookchem.com While the potassium salt dramatically increases water solubility, the hydrabamine salt takes the opposite approach. chemicalbook.comguidechem.com
The primary rationale for creating the hydrabamine salt of penicillin V is to significantly decrease its water solubility. chemicalbook.comlookchem.com Penicillin V hydrabamine is formed by the reaction of two molecules of penicillin V with one molecule of N,N'-bis(dehydroabietyl)ethylenediamine (hydrabamine). chemicalbook.comdrugfuture.com This results in a large, complex salt with very low water solubility. chemicalbook.comdrugfuture.com
This low solubility is advantageous for specific applications, such as the formulation of long-acting oral suspensions. chemicalbook.comlookchem.com In a suspension, the drug is present as solid particles dispersed in a liquid vehicle. The low solubility of the hydrabamine salt ensures that the drug dissolves slowly in the gastrointestinal tract, leading to a prolonged duration of action. chemicalbook.comlookchem.com This can improve patient compliance by reducing the frequency of administration.
The selection of a salt form is a critical step in drug development, aiming to optimize the therapeutic performance of the drug. nih.govbjcardio.co.uk The contrasting properties of penicillin V potassium and this compound exemplify how different salt forms of the same active ingredient can be engineered to serve distinct clinical purposes.
Interactive Data Tables
Table 1: Physicochemical Properties of Penicillin V and its Salts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility |
| Penicillin V | C16H18N2O5S | 350.4 | Very slightly soluble chemicalbook.comlookchem.com |
| Penicillin V Potassium | C16H17KN2O5S | 388.5 | Very soluble chemicalbook.comguidechem.com |
| This compound | C74H100N6O10S2 | 1297.75 | 0.05 mg/ml drugfuture.com |
Properties
CAS No. |
6591-72-6 |
|---|---|
Molecular Formula |
C74H100N6O10S2 |
Molecular Weight |
1297.8 g/mol |
IUPAC Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C42H64N2.2C16H18N2O5S/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t37-,38-,39-,40-,41+,42+;2*11-,12+,14-/m011/s1 |
InChI Key |
IJXFBPWHGGIUAV-YQUITFMISA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Elucidation of Molecular Mechanisms of Action and Bacterial Target Interactions
Interaction Kinetics and Binding Affinity of Penicillin V with Penicillin-Binding Proteins (PBPs)
The molecular targets of all beta-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.orgasm.org These proteins, located on the outer side of the bacterial cytoplasmic membrane, are critical for the final steps of peptidoglycan synthesis. uoanbar.edu.iqbasicmedicalkey.com PBPs are transpeptidases that catalyze the cross-linking of peptide chains, a process that gives the bacterial cell wall its structural integrity. basicmedicalkey.comyoutube.com
The interaction between Penicillin V and PBPs is a covalent one. The antibiotic acts as a structural mimic of the D-alanine-D-alanine motif of the natural peptidoglycan substrate. libretexts.orgfrontiersin.org This similarity allows it to enter the PBP active site, where a catalytic serine residue attacks the highly strained amide bond in the beta-lactam ring. wikipedia.orgfuturelearn.com This reaction forms a stable, long-lasting acyl-enzyme complex, effectively inactivating the PBP and halting its enzymatic function. youtube.comfrontiersin.org
The efficacy of this inhibition is determined by the binding affinity and reaction kinetics, which can be quantified by the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the PBP molecules. asm.orgoup.com Different PBPs within a single bacterial species exhibit varied affinities for Penicillin V. For example, in Streptococcus pneumoniae, Penicillin V shows preferential binding to certain PBPs over others. asm.org This differential affinity is crucial as the inactivation of specific PBPs, such as PBP1a and PBP2x in S. pneumoniae, is more critical to cell death than others.
Table 1: Illustrative Binding Affinities (IC50) of Penicillins for Specific PBPs in Streptococcus pneumoniae Note: This table presents data for various penicillins to illustrate the concept of differential PBP affinity, as comprehensive data for Penicillin V hydrabamine (B1210237) across all PBPs is not readily available in a single source. Penicillin V shows a similar pattern of selective binding.
| Penicillin Type | Target PBP | IC50 (µg/mL) |
| Penicillin G | PBP1a | <0.01 |
| Penicillin G | PBP2x | 0.03 |
| Penicillin G | PBP2b | 0.08 |
| Amoxicillin (B794) | PBP1a | <0.01 |
| Amoxicillin | PBP2x | 0.03 |
| Amoxicillin | PBP2b | 0.12 |
| Methicillin | PBP2x | 0.05 |
| Methicillin | PBP3 | 0.05 |
Data adapted from studies on S. pneumoniae PBP selectivity. asm.org
Inhibition of Transpeptidation and Peptidoglycan Biosynthesis in Bacterial Cell Wall Assembly
The bacterial cell wall is primarily composed of peptidoglycan, a polymer consisting of glycan chains cross-linked by short peptides. news-medical.net This mesh-like structure is essential for maintaining the cell's shape and protecting it from osmotic lysis. patsnap.com The final and critical step in the assembly of this structure is transpeptidation, the formation of peptide cross-links between adjacent glycan strands, a reaction catalyzed by PBPs. uoanbar.edu.iq
Penicillin V exerts its bactericidal action by directly inhibiting this transpeptidation step. uoanbar.edu.iqdrugs.com By covalently binding to and inactivating PBPs, Penicillin V prevents the formation of these essential cross-links. news-medical.netbasicmedicalkey.com Without a properly synthesized and maintained cell wall, the bacterium cannot withstand the high internal osmotic pressure, leading to cell lysis and death. patsnap.com This mechanism is most effective during active cell multiplication when peptidoglycan synthesis is at its peak. drugs.com The process also involves the activity of bacterial autolysins; in the presence of penicillin, the degradative action of these enzymes proceeds while cell wall synthesis is inhibited, contributing to the destruction of the cell wall. uoanbar.edu.iq
Structural and Mechanistic Insights into Beta-Lactam Ring Activity
The bactericidal activity of Penicillin V is entirely dependent on its characteristic four-membered beta-lactam ring. news-medical.netfuturelearn.com This ring is fused to a five-membered thiazolidine (B150603) ring, and the geometry of this bicyclic system imparts significant strain on the beta-lactam's amide bond. futurelearn.com This strain makes the carbonyl carbon within the ring highly electrophilic and susceptible to nucleophilic attack. futurelearn.com
When Penicillin V enters the active site of a PBP, the serine hydroxyl group of the enzyme acts as a nucleophile, attacking the electrophilic carbonyl carbon of the beta-lactam ring. wikipedia.orgfrontiersin.org This results in the irreversible opening of the ring and the formation of a stable covalent bond between the penicillin molecule and the enzyme, rendering the enzyme inactive. wikipedia.org
The phenoxymethyl (B101242) side chain of Penicillin V provides a key advantage over its predecessor, Penicillin G. The electron-withdrawing nature of the oxygen atom in this side chain reduces the nucleophilicity of the adjacent amide carbonyl group. This structural feature makes the molecule more stable in acidic environments, such as the stomach, by reducing its tendency to undergo acid-catalyzed hydrolysis, which would otherwise break the beta-lactam ring and inactivate the antibiotic. futurelearn.com
Differential Susceptibility Profiles and Cellular Responses Across Bacterial Taxa
The effectiveness of Penicillin V varies significantly across different types of bacteria, a phenomenon largely dictated by the structure of their cell envelopes. news-medical.netbasicmedicalkey.com Penicillin V is most effective against Gram-positive bacteria. patsnap.comnews-medical.net These organisms have a thick, exposed peptidoglycan layer in their cell wall, which is readily accessible to the antibiotic, allowing it to easily reach its PBP targets. news-medical.netbasicmedicalkey.com
In contrast, Gram-negative bacteria possess an outer membrane containing lipopolysaccharides that acts as an additional protective barrier. news-medical.net This outer membrane hinders the penetration of Penicillin V, preventing it from reaching the PBPs located in the periplasmic space, thus making many Gram-negative species inherently resistant. basicmedicalkey.com
Furthermore, some bacteria have acquired resistance mechanisms. A primary mechanism is the production of beta-lactamase enzymes (penicillinases), which hydrolyze the beta-lactam ring of the antibiotic, rendering it ineffective. patsnap.comnews-medical.net This is a common resistance strategy in strains of Staphylococcus aureus. news-medical.net Another resistance mechanism involves alterations in the structure of the PBPs themselves, which reduces their binding affinity for beta-lactam antibiotics. wikipedia.org
Table 2: General Susceptibility Profile of Various Bacterial Species to Penicillin V
| Bacterial Species | Susceptibility to Penicillin V | Typical Gram Staining | Notes |
| Streptococcus species (Groups A, C, G, H, L, M) | High | Gram-Positive | A primary target for Penicillin V therapy. drugs.com |
| Streptococcus pneumoniae | High (in susceptible strains) | Gram-Positive | Resistance can emerge due to altered PBPs. wikipedia.org |
| Staphylococcus species | Variable | Gram-Positive | Many strains produce penicillinase, conferring resistance. drugs.com |
| Corynebacterium diphtheriae | Sensitive | Gram-Positive | drugs.com |
| Bacillus anthracis | Sensitive | Gram-Positive | drugs.com |
| Listeria monocytogenes | Sensitive | Gram-Positive | drugs.com |
| Clostridia species | Sensitive | Gram-Positive | drugs.com |
| Neisseria gonorrhoeae | Sensitive (historically) | Gram-Negative | Resistance is now common. drugs.comwikipedia.org |
| Escherichia coli | Resistant | Gram-Negative | Possesses an outer membrane and may produce beta-lactamases. uoanbar.edu.iqwikipedia.org |
| Pseudomonas aeruginosa | Resistant | Gram-Negative | Intrinsic and acquired resistance mechanisms are common. msdmanuals.com |
A study on bacteria isolated from endodontic abscesses found that 85% of the 98 species tested were susceptible to Penicillin V. nih.gov
Comprehensive in Vitro Antimicrobial Activity Profiling
Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) Against Relevant Bacterial Pathogens
The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.govbmglabtech.com For bactericidal drugs like penicillin V, the MBC is typically close to the MIC, often no more than four times greater. nih.gov
The susceptibility of various bacterial pathogens to penicillin V is presented in the table below. These values are crucial for understanding the antibiotic's potential effectiveness against specific infections.
Table 1: Representative MIC and MBC Values for Penicillin V Against Various Bacterial Pathogens
| Bacterial Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.06-0.12 |
| Streptococcus pyogenes (Group A Streptococcus) | ≤0.03 | ≤0.03 |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.12 | 0.12-0.25 |
| Enterococcus faecalis | 1-4 | >32 |
| Neisseria meningitidis | ≤0.12 | ≤0.12 |
| Bacillus anthracis | 0.06-0.25 | 0.06-0.25 |
Note: These values are illustrative and can vary depending on the specific strain and testing methodology.
Spectrum of Activity Against Aerobic and Anaerobic Bacterial Isolates
Penicillin V exhibits a spectrum of activity primarily directed against gram-positive aerobic bacteria. ncats.io It is also effective against some gram-negative cocci and certain anaerobic bacteria. unboundmedicine.com
Aerobic Bacteria: Penicillin V is highly active against many streptococcal species, including Streptococcus pneumoniae and Streptococcus pyogenes. unboundmedicine.com It is also effective against non-penicillinase-producing strains of Staphylococcus aureus. unboundmedicine.com Other susceptible gram-positive aerobes include Bacillus anthracis. unboundmedicine.com Its activity against most gram-negative aerobic bacilli is limited due to the outer membrane of these bacteria acting as a permeability barrier. philadelphia.edu.jo
Anaerobic Bacteria: Penicillin V demonstrates activity against certain anaerobic bacteria, including some species of Clostridium and Fusobacterium. nih.gov However, resistance among anaerobic bacteria, particularly the Bacteroides fragilis group, is common due to the production of beta-lactamase enzymes. nih.govnih.gov
Table 2: Spectrum of Activity of Penicillin V
| Bacterial Group | Susceptibility | Examples of Susceptible Organisms | Examples of Resistant Organisms |
|---|---|---|---|
| Gram-Positive Aerobes | High | Streptococcus pneumoniae, Streptococcus pyogenes, non-penicillinase-producing Staphylococcus aureus, Bacillus anthracis | Penicillinase-producing Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA) |
| Gram-Negative Aerobes | Limited | Neisseria meningitidis | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa |
| Anaerobes | Variable | Some Clostridium spp., some Fusobacterium spp. | Bacteroides fragilis group |
Time-Kill Kinetics and Post-Antibiotic Effects in Controlled Laboratory Settings
Time-kill kinetic studies provide insight into the rate at which an antibiotic kills bacteria. For beta-lactam antibiotics like penicillin V, the killing action is generally time-dependent, meaning its efficacy is more closely related to the duration of time the concentration remains above the MIC rather than the peak concentration.
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antibiotic. derangedphysiology.com Beta-lactam antibiotics, including penicillin V, typically exhibit a weak or absent PAE against most bacteria. derangedphysiology.com This means that for continuous bacterial inhibition, the concentration of the antibiotic at the site of infection should ideally be maintained above the MIC for the entire dosing interval. Some studies have shown that the PAE can be influenced by the specific bacterial strain and the presence of other antimicrobial agents. nih.govchosunobr.org
Synergy and Antagonism Studies with Other Antimicrobial Agents in In Vitro Models
The combination of antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects.
Synergy: A well-documented synergistic interaction for penicillins is with aminoglycosides. Penicillins inhibit cell wall synthesis, which can enhance the uptake of aminoglycosides into the bacterial cell, leading to a more potent bactericidal effect. scispace.com This combination has been particularly useful against enterococci. unboundmedicine.com Another example of synergy is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor, such as clavulanic acid, sulbactam, or tazobactam. frontiersin.org These inhibitors protect the penicillin from degradation by bacterial beta-lactamases, thereby expanding its spectrum of activity against otherwise resistant strains. frontiersin.orgnih.gov
Antagonism: Antagonism, where the combined effect of two drugs is less than their individual effects, can also occur. u-szeged.hu For instance, combining a bacteriostatic antibiotic (which inhibits bacterial growth) with a bactericidal antibiotic like penicillin V (which requires active cell growth to be effective) can sometimes lead to reduced efficacy. u-szeged.hu There have also been reports of antagonism between different penicillins or between a penicillin and a cephalosporin (B10832234) against certain gram-negative bacteria, though the mechanisms are not always fully understood and may involve competition for penicillin-binding proteins. nih.gov
Comparative In Vitro Efficacy Assessments with Alternative Beta-Lactam Antibiotics
Penicillin V is a natural penicillin and serves as a benchmark for comparison with other beta-lactam antibiotics.
Compared to aminopenicillins like ampicillin (B1664943) and amoxicillin (B794), penicillin V has a narrower spectrum of activity. Aminopenicillins have enhanced activity against some gram-negative bacilli due to their ability to better penetrate the outer membrane. philadelphia.edu.jo
In comparison to penicillinase-resistant penicillins such as oxacillin (B1211168) and dicloxacillin, penicillin V is susceptible to degradation by staphylococcal penicillinase. Therefore, these agents are more effective against penicillinase-producing Staphylococcus aureus.
When compared to extended-spectrum penicillins (e.g., piperacillin), penicillin V has a significantly more restricted gram-negative spectrum. Extended-spectrum penicillins are often combined with a beta-lactamase inhibitor to further enhance their activity against a wide range of gram-negative pathogens. nih.gov
Finally, in relation to cephalosporins , the spectrum of activity varies greatly depending on the generation. In general, later-generation cephalosporins have broader gram-negative coverage than penicillin V. nih.gov
Chemical Stability and Degradation Pathways of Penicillin V Hydrabamine
Kinetic Studies of Hydrolytic Degradation of the Beta-Lactam Ring
The hydrolysis of the β-lactam ring is a primary degradation pathway for penicillins. The stability of Penicillin V is significantly influenced by pH. It is relatively stable in acidic conditions, which allows for its oral administration, but is susceptible to hydrolysis under both acidic and alkaline conditions. guidechem.comnih.gov
Kinetic studies have shown that the degradation of penicillins, including Penicillin V, often follows pseudo-first-order kinetics. mdpi.comresearchgate.net The rate of hydrolysis is dependent on the pH of the solution. For instance, studies on similar penicillins like Penicillin G show that the degradation rate is lowest around a neutral pH and increases under both acidic and alkaline conditions. mdpi.comacs.org The degradation is catalyzed by both hydrogen and hydroxide (B78521) ions. acs.org
A study on an ester prodrug of Penicillin V found that its hydrolysis to Penicillin V was pH-dependent and followed pseudo-first-order kinetics in 1 N hydrochloric acid at 37°C, with a half-life of 46 minutes. researchgate.net
Table 1: Factors Influencing Hydrolytic Degradation of Penicillin V
| Factor | Influence on Degradation Rate | Reference |
| pH | Increased degradation under acidic and alkaline conditions compared to neutral pH. | mdpi.comacs.org |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | mdpi.comdiva-portal.org |
| Buffers | The presence and type of buffer can affect stability. Citrate (B86180) buffers have been shown to stabilize Penicillin G solutions. | acs.org |
Photolytic Degradation Mechanisms and Products
Penicillin V can undergo degradation upon exposure to light. asm.org Photocatalytic degradation studies have been conducted to investigate this process. For example, Penicillin V has been shown to degrade under visible light in the presence of a TiO2 photocatalyst. asm.orgresearchgate.net Simulated sunlight has also been reported to degrade Penicillin V potassium. asm.org
One study utilized a novel Spinning Disc Photoreactor (SDPR) with a Bi2O3/Ag/TiO2 catalyst thin film under blue LED irradiation to degrade Penicillin V in an aqueous solution. ijcce.ac.irijcce.ac.ir A degradation efficiency of 97.67% was achieved under optimal conditions. ijcce.ac.irijcce.ac.ir The degradation was found to follow the Langmuir-Hinshelwood kinetic model. ijcce.ac.irijcce.ac.ir
During photocatalytic degradation, the β-lactam ring can be decomposed, leading to the formation of various degradation products. nih.gov
Thermal and Oxidative Degradation Profiles
Temperature plays a crucial role in the stability of Penicillin V. While it is stable in air up to 37°C, higher temperatures can lead to significant degradation. nih.govdiva-portal.org A study assessing the thermal stability of several antibiotics found that Penicillin V showed a high degree of stability with less than 30% degradation at 150°C. diva-portal.org However, at 250°C, all tested penicillins were either partially or fully removed. diva-portal.org
Oxidative degradation is another pathway for the breakdown of penicillins. Studies on Penicillin G have shown that it can be degraded by oxidizing agents like chromium trioxide in acidic media. nih.govacs.orgacs.org The oxidation process is often complex and can be catalyzed by metal ions. nih.gov The reaction kinetics for the oxidative degradation of Penicillin G by chromium trioxide were found to be first-order with respect to the oxidant and less-than-unity order with respect to the penicillin and acid concentrations. nih.govacs.org
Influence of Excipients and Formulation Components on Compound Stability
The stability of Penicillin V in a formulation can be influenced by the excipients present. For instance, in fermentation media, the degradation of Penicillin V can be catalyzed by components like phosphate. nih.gov It was shown that the degradation in a complex fermentation medium was significantly higher than in a chemically defined medium, suggesting that other components in the complex medium also contribute to degradation. nih.gov
Certain excipients can also have a stabilizing effect. As mentioned earlier, buffer solutions, such as citrate buffer, can enhance the stability of penicillins in aqueous solutions. acs.org The choice of the salt form, such as hydrabamine (B1210237), is also a key formulation strategy to improve stability, particularly by reducing water solubility. guidechem.comlookchem.com
Identification and Characterization of Primary and Secondary Degradation Metabolites
The degradation of Penicillin V leads to the formation of several metabolites. The primary degradation product resulting from the hydrolysis of the β-lactam ring is penicilloic acid. asm.orgnih.govnih.gov This product is unstable and can further degrade into other compounds. nih.gov
In a study on the degradation of Penicillin V in milk in the presence of β-lactamase, penicilloic acid was identified as the dominant degradation product at pH 6 and 40°C. nih.gov However, at a lower pH of 2 and above 40°C, the more stable penilloic acid was the dominant species. nih.gov
During the biodegradation of Penicillin V potassium by Ochrobactrum tritici, two major metabolites were identified as penicilloic acid and what was speculated to be penicilloic acid potassium. asm.org In the oxidative degradation of Penicillin G, identified products included phenylacetic acid, 2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion, ammonium (B1175870) ion, and carbon dioxide. nih.gov
Table 2: Major Degradation Products of Penicillin V
| Degradation Pathway | Primary Degradation Product(s) | Secondary/Other Product(s) | Reference |
| Hydrolysis/Enzymatic | Penicilloic acid | Penilloic acid | asm.orgnih.govnih.gov |
| Oxidative (Penicillin G) | Phenyl acetic acid, 2-formyl-5,5-dimethyl-thiazolidine-4-carboxlate ion | Ammonium ion, Carbon dioxide | nih.gov |
Enzyme-Catalyzed Biodegradation by Microbial Beta-Lactamases In Vitro
β-Lactamases are enzymes produced by bacteria that can inactivate β-lactam antibiotics, including Penicillin V, by hydrolyzing the β-lactam ring. nih.govwikipedia.org This enzymatic degradation is a significant mechanism of antibiotic resistance. cetjournal.it
Several studies have investigated the in vitro biodegradation of Penicillin V using β-lactamases. nih.govnih.govhs-hannover.de A β-lactamase from Ochrobactrum tritici, named OtLac, has been identified and shown to be highly active against Penicillin V. nih.gov The optimal conditions for this enzyme were found to be a temperature of 32°C and a pH of 7.0. nih.gov Steady-state kinetics revealed a K_m value of 17.86 μM and a k_cat value of 25.28 s⁻¹ for Penicillin V. nih.gov
The degradation of Penicillin V in milk by β-lactamase has also been studied, demonstrating the effectiveness of these enzymes in breaking down the antibiotic. nih.gov Immobilized β-lactamases have been explored as a method to improve their stability and reusability for the degradation of penicillins in wastewater. cetjournal.it
Advanced Analytical Chemistry Methodologies for Penicillin V Hydrabamine Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For Penicillin V hydrabamine (B1210237), liquid and gas chromatography methods are employed, each with specific applications.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of penicillins, including Penicillin V. nih.govjssuni.edu.in This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. In the context of Penicillin V analysis, reversed-phase (RP) HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. jssuni.edu.in
Various detection methods can be coupled with HPLC to identify and quantify Penicillin V. Photodiode Array (PDA) detection, for instance, allows for the monitoring of absorbance at multiple wavelengths. nih.gov A developed HPLC method for the determination of seven penicillins, including Penicillin V, in bovine plasma and veterinary drugs utilized a Perfectsil ODS-2 column with gradient elution and PDA detection at 240 nm. nih.gov This method demonstrated good selectivity, linearity, accuracy, and precision. nih.gov
Sample preparation is a critical step before HPLC analysis, often involving solid-phase extraction (SPE) to remove interfering substances from complex matrices like milk, cheese, or biological fluids. scribd.com Different SPE cartridges and elution solvents can be optimized to achieve high recovery rates for penicillins. jssuni.edu.in
Table 1: HPLC Method Parameters for Penicillin V Analysis
| Parameter | Details |
|---|---|
| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile-Methanol (90:10 v/v) |
| Detection | Photodiode Array (PDA) at 240 nm |
| Internal Standard | Colchicine (3 ng/µL) |
| Sample Preparation | Solid-Phase Extraction (SPE) on Lichrolut RP-18 cartridges |
| Recovery in Bovine Plasma | 85.7% to 113.5% |
| Detection Limit in Bovine Plasma | 25 ng for Penicillin V |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC achieves higher resolution, greater sensitivity, and faster analysis times. researchgate.netsigmaaldrich.com The fundamental principles are the same as HPLC, but the enhanced efficiency of UHPLC allows for the use of shorter columns and higher flow rates, leading to narrower peaks and improved compound identification. researchgate.net
UHPLC is increasingly applied in pharmaceutical analysis for impurity profiling, formulation studies, and method development. researchgate.net In the context of antibiotic residue analysis, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the simultaneous determination of multiple β-lactams, including Penicillin V, in complex food matrices. mdpi.comresearchgate.net For instance, a UHPLC-MS/MS method was developed for the analysis of 50 antibacterial compounds in eggshells, demonstrating the high throughput and sensitivity of the technique. mdpi.com The use of columns like the Acquity UPLC BEH C18 has been reported for the separation of β-lactam antibiotics. mdpi.com
The advantages of UHPLC include reduced solvent consumption and higher sample throughput, making it a more environmentally friendly and cost-effective technique compared to traditional HPLC. sigmaaldrich.com
Gas Chromatography (GC) Considerations for Volatile Degradants
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Penicillin V itself is not sufficiently volatile for direct GC analysis, the technique is relevant for the identification of its volatile degradation products. The thermal decomposition of penicillins can lead to the formation of smaller, more volatile molecules that can be analyzed by GC.
For non-volatile compounds like Penicillin G, a derivatization step is necessary to increase their volatility before GC analysis. mdpi.com This process can be time-consuming. mdpi.com However, when coupled with mass spectrometry (GC-MS or GC-MS/MS), it provides high sensitivity and selectivity for the detection of trace amounts of analytes in complex matrices. mdpi.comnih.gov GC-MS/MS, in particular, offers excellent capabilities to resist matrix interference and can accurately identify the structure of target compounds. mdpi.com While not directly applied to Penicillin V hydrabamine in the provided context, the principles of GC analysis for related compounds highlight its potential utility in specialized research areas, such as the study of degradation pathways.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for both the qualitative and quantitative analysis of this compound, providing high specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis and quantification of antibiotic residues, including Penicillin V, in various samples. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the analyte is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. ufl.edu
LC-MS/MS methods have been developed and validated for the determination of Penicillin V and other penicillins in complex matrices like infant formula, milk, and animal tissues. nih.govmdpi.com These methods often involve a sample clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects. jssuni.edu.in The limits of detection (LOD) and quantification (LOQ) achieved with LC-MS/MS are typically very low, often in the µg/kg range, allowing for the monitoring of residues at legally required levels. nih.govmdpi.com
Table 2: LC-MS/MS Method for Penicillin V in Infant Formula
| Parameter | Details |
|---|---|
| Separation | Agilent 1100 series HPLC system |
| Column | Synergi 4 µm MAX-RP 80A (100 × 2 mm) |
| Mobile Phase | Gradient of acetonitrile and 0.2% aqueous formic acid |
| Flow Rate | 300 µL min−1 |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Sample Preparation | Molecularly Imprinted Solid-Phase Extraction (MISPE) |
| Outcome | Proved applicability for extraction of penicillins at MRL levels in milk powder. |
Electrospray Ionization (ESI) and Microwave Plasma Ionization Mass Spectrometry (MPIMS) for Comprehensive Detection
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large and thermally labile molecules like Penicillin V. researchgate.net It generates ions directly from a solution, minimizing fragmentation and preserving the molecular ion. researchgate.net
A novel analytical approach combines ESI with Microwave Plasma Ionization Mass Spectrometry (MPIMS). researchgate.net This hybrid technique enables the simultaneous detection of a wide range of substances, from organic compounds to heavy metals. researchgate.netresearchgate.net The microwave plasma can be programmed to operate at different energy levels, allowing for both soft ionization, similar to ESI, and hard ionization, which can induce fragmentation for structural elucidation. nih.govspringernature.com
This wide-energy programmable microwave plasma-ionization mass spectrometry (WPMPI-MS) has demonstrated high coverage of substances with varying characteristics. nih.govspringernature.com For Penicillin V, analysis with a soft microwave plasma torch mass spectrometer has been shown to produce a characteristic mass spectrum. researchgate.net The ability to rapidly scan the ionization energy allows for the simultaneous detection of diverse analytes in a single run, making it a promising tool for comprehensive sample analysis. nih.govspringernature.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of this compound. This technique provides highly accurate mass measurements, which allows for the determination of elemental compositions of unknown compounds, a critical step in metabolite identification. Coupled with liquid chromatography (LC), HRMS enables the separation and subsequent identification of complex mixtures of metabolites from biological matrices.
In the analysis of penicillins, including Penicillin V, LC-MS/MS is a commonly used technique. mdpi.comnih.gov The high resolution of the mass spectrometer allows for the separation of penicillin G from complex sample matrices, enabling precise quantification. mdpi.com For instance, in the study of penicillin G degradation, fragmental ions were identified at m/z 160 and 176 in the positive ion mode and m/z 192 and 289 in the negative ion mode using LC-ESI/MS/MS. pku.edu.cn
Researchers have utilized ultra-performance liquid chromatography coupled with electrospray ionization-time-of-flight mass spectrometry (UPLC-ESI-TOFMS) to investigate the degradation products of penicillins like Penicillin V in milk. nih.gov This approach allows for the identification of degradation products based on the presence of a substructure of penicillin. nih.gov In one study, the degradation of Penicillin V potassium by Ochrobactrum tritici X-2 was investigated, and HRMS analysis identified key intermediates. asm.orgresearchgate.net The resulting data, combined with NMR analysis, led to the deduction of the biodegradation pathway. asm.org
The following table summarizes the identified degradation products of Penicillin V using HRMS:
| Metabolite/Degradation Product | m/z Value | Retention Time (min) | Reference |
| Penicilloic acid | 217.25 [M+H]⁺ | 6.857 | asm.org |
| Penicilloic acid potassium | 255.11 [M+H]⁺ | 6.422 | asm.org |
| Phenoxyacetic acid | 153.03 [M+H]⁺ | 4.902 | asm.org |
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related compounds. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity within the molecule.
¹H NMR spectroscopy of penicillins reveals characteristic signals for the protons in the β-lactam ring and the side chain. slideshare.net For phenoxymethylpenicillin (Penicillin V), the chemical shifts of the β-lactam protons are crucial for confirming its structure. slideshare.net The coupling constant (J) between the β-lactam protons is typically in the range of 4 to 5 Hz. slideshare.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the β-lactam ring and the carboxylic acid group are particularly informative. slideshare.netresearchgate.net For penicillins, the ¹³C NMR chemical shifts of the carbonyl carbons are strikingly similar, indicating a comparable electronic nature. researchgate.net
In a study on the biodegradation of Penicillin V potassium, ¹H and ¹³C NMR were used to identify the degradation products, penicilloic acid and phenoxyacetic acid. asm.org The NMR data, in conjunction with mass spectrometry findings, confirmed the proposed degradation pathway. asm.org Researchers have also used ¹H and ¹³C NMR to characterize newly synthesized penicillin derivatives, confirming their structures through detailed analysis of the chemical shifts and coupling constants. rhhz.net
The following table presents typical ¹³C NMR chemical shifts for key carbons in the penicillin structure: slideshare.net
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 64.9 |
| C-3 | 73.6 |
| C-5 | 67.2 |
| C-6 | 58.4 |
| Lactam C=O | 175.0 |
| Carboxylate C=O | 174.5 |
| Amide C=O | 173.9 |
| Benzylic C-7' | 42.5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the analysis of this compound, providing information on its functional groups and allowing for its quantification.
Infrared (IR) Spectroscopy is a highly definitive and easily reproducible method for the qualitative identification of antibiotics like Penicillin V. oup.com The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. Key functional groups in the Penicillin V molecule, such as the β-lactam ring, amide, and carboxylic acid, exhibit characteristic absorption bands in the IR spectrum. The spectrum is typically measured between 2 and 15 µm. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is a practical, cost-effective, and rapid technique for the quantitative analysis of pharmaceutical formulations containing Penicillin V. ijpsjournal.comtechnologynetworks.com The phenoxy group in the Penicillin V molecule acts as a chromophore, absorbing UV light at a specific wavelength. This property allows for the quantification of the drug in various samples. A modified spectrophotometric method has been recommended for monitoring phenoxymethylpenicillin in the air at pharmaceutical plants, based on measuring absorption at two or three wavelengths. nih.gov HPLC with UV detection is a common method for the analysis of penicillins, with detection wavelengths typically set around 280 nm. sigmaaldrich.com For the analysis of Penicillin V and amoxicillin (B794) in feed samples, HPLC with UV detection has been successfully employed. nih.gov
Electroanalytical and Immunoanalytical Techniques
Electroanalytical Techniques offer simple, fast, and low-cost alternatives for the determination of penicillins. uonbi.ac.keresearchgate.net These methods are based on the electrochemical properties of the analyte and include techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry. uonbi.ac.kebohrium.comresearchgate.net They offer high sensitivity and selectivity with short analysis times due to fewer analytical steps. uonbi.ac.ke Voltammetric sensors have been developed for the determination of penicillin G, demonstrating good linearity and low limits of detection. researchgate.netbohrium.com While direct detection is possible, modified electrodes are often used to enhance sensitivity and overcome issues like electrode passivation. uonbi.ac.keresearchgate.net
Immunoanalytical Techniques are based on the specific binding between an antibody and an antigen (the analyte). nih.gov These methods, such as enzyme-linked immunosorbent assay (ELISA), are highly specific and sensitive. nih.govresearchgate.net Immunoassays can be used for the separate or simultaneous determination of different antibiotics. researchgate.net For instance, a fluorescent immunoassay using monoclonal antibodies immobilized on magnetic nanoparticles has been developed for the determination of penicillin residues in milk. researchgate.net Another approach involves the use of lateral flow immunoassays (LFIA), which can be enhanced with techniques like Surface Enhanced Resonant Raman Scattering (SERRS) for quantitative detection. researchgate.net
Development and Validation of Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are crucial to ensure the quality, efficacy, and safety of pharmaceutical products. ijpsjournal.comchromatographyonline.com These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process impurities. chromatographyonline.com
Forced Degradation Studies for Method Specificity
Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. researchgate.netdgra.de It involves subjecting the drug substance or drug product to harsh conditions such as acid, base, hydrolysis, oxidation, heat, and light to accelerate its degradation. researchgate.netnih.gov The goal is to generate relevant degradation products to challenge the specificity of the analytical method. researchgate.net
For penicillins, forced degradation studies have been carried out to develop and validate stability-indicating HPLC methods. nih.govjocpr.com For example, a study on a benzylpenicillin prodrug involved subjecting it to acid, alkali, water hydrolysis, and oxidation to form various degradation products. nih.gov The HPLC method was then validated for its ability to separate the parent drug from these degradation products. nih.gov Similarly, forced degradation studies of phenoxymethylpenicillin tablets were conducted to ensure the specificity of the analytical method. jocpr.com The degradation was evaluated by calculating the percentage of degradation under various stress conditions. jocpr.com It has been observed that penicillins can degrade in acidic and basic mediums. longdom.org For instance, Penicillin V is known to be unstable in acidic conditions. jocpr.com The stability of penicillins can also be affected by temperature and humidity. researchgate.net
The following table outlines typical conditions used in forced degradation studies:
| Stress Condition | Typical Reagents/Parameters |
| Acid Hydrolysis | 1N HCl |
| Base Hydrolysis | 1N NaOH |
| Oxidation | Hydrogen Peroxide |
| Thermal Degradation | Elevated temperatures |
| Photolytic Degradation | Exposure to UV light |
Validation Parameters: Accuracy, Precision, Linearity, Detection, and Quantitation Limits
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantitative analysis of this compound, this involves a thorough evaluation of several key performance characteristics to ensure the reliability, consistency, and accuracy of the results obtained. The International Council for Harmonisation (ICH) and other regulatory bodies provide a framework for these validation studies. europa.eu
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu In the context of this compound analysis, accuracy is typically determined by analyzing samples with known concentrations of the analyte. This can be achieved by spiking a placebo matrix with a known quantity of this compound reference standard at different concentration levels.
The accuracy of the method is then expressed as the percentage of analyte recovered by the assay. jocpr.com For instance, a recovery study might involve preparing samples at 80%, 100%, and 120% of the nominal analytical concentration. Three preparations at each level are typically analyzed, and the percentage recovery is calculated.
Table 1: Illustrative Accuracy Data for this compound Assay
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80.1 | 79.5 | 99.25 |
| 100% | 100.2 | 100.5 | 100.30 |
| 120% | 119.9 | 120.8 | 100.75 |
Precision
Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the variance, standard deviation, or coefficient of variation (relative standard deviation, %RSD). Precision is considered at two levels:
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration. europa.eu
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Table 2: Example of Repeatability and Intermediate Precision for this compound
| Parameter | Sample ID | Concentration (µg/mL) |
| Repeatability | 1 | 100.1 |
| 2 | 99.8 | |
| 3 | 100.5 | |
| 4 | 100.2 | |
| 5 | 99.5 | |
| 6 | 100.3 | |
| Mean | 100.07 | |
| %RSD | 0.35% | |
| Intermediate Precision | Analyst 1 / Day 1 | 100.2 (%RSD=0.4) |
| Analyst 2 / Day 2 | 99.7 (%RSD=0.5) |
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu For the analysis of this compound, this is typically demonstrated by analyzing a series of dilutions of a standard solution across a range of concentrations. The linearity is then evaluated by plotting the analytical response versus the concentration and determining the correlation coefficient (r) of the regression line. A correlation coefficient close to 1.0 indicates a strong linear relationship. Linearity is often assessed over a range of 80% to 120% of the target concentration. jocpr.com
Table 3: Representative Linearity Study for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 80 | 80500 |
| 90 | 90200 |
| 100 | 100100 |
| 110 | 110300 |
| 120 | 120500 |
| Correlation Coefficient (r) | 0.9998 |
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jssuni.edu.in It is the concentration that yields a signal-to-noise ratio of typically 3:1. jssuni.edu.in
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jssuni.edu.in The LOQ is the concentration that typically yields a signal-to-noise ratio of 10:1. jssuni.edu.in These limits are crucial for the analysis of impurities or degradation products.
For Penicillin V, detection limits in various matrices have been reported in the nanogram range. nih.gov For instance, in bovine plasma, a detection limit of 25 ng has been estimated. nih.gov
Table 4: Illustrative Detection and Quantitation Limits for this compound
| Parameter | Method | Result |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |
Molecular Mechanisms of Antimicrobial Resistance to Penicillin V and Its Salts
Beta-Lactamase Production and Enzymatic Inactivation of Penicillin V
The most prevalent mechanism of resistance to Penicillin V is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov These enzymes are found in both Gram-positive and Gram-negative bacteria. mdpi.com In Gram-positive bacteria, they are typically secreted extracellularly, while in Gram-negative bacteria, they are retained in the periplasmic space. mdpi.com
Molecular Biology of Beta-Lactamase Genes and Expression
The genes encoding beta-lactamases, often designated as bla genes, can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids and transposons. mdpi.com The presence of these genes on mobile elements facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. mdpi.com
The expression of beta-lactamase genes can be either constitutive or inducible. In many bacteria, the expression is inducible, meaning it is triggered by the presence of a β-lactam antibiotic. nih.gov For instance, in some Bacillus species, the presence of penicillin can lead to a significant increase in the transcription of bla genes. nih.gov This regulation allows the bacteria to conserve energy by only producing the resistance enzyme when it is needed. The regulation can be complex, involving transcriptional regulators that bind to the promoter regions of the bla genes. Homologs of such regulators are present in the genomes of bacteria like Bacillus anthracis, although their direct linkage to bla genes can vary. nih.gov
Structural Biology of Beta-Lactamase Enzymes and Substrate Specificity
Beta-lactamases are a diverse group of enzymes that are classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov Classes A, C, and D are serine hydrolases that utilize a serine residue in their active site for catalysis, whereas class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.comnih.gov
The catalytic mechanism of serine-based beta-lactamases involves the acylation of the active site serine by the β-lactam ring of Penicillin V, forming a transient acyl-enzyme intermediate. nih.gov This is followed by the deacylation of the intermediate by a water molecule, which regenerates the active enzyme and releases the inactivated, hydrolyzed penicillin. nih.gov
The substrate specificity of a beta-lactamase is determined by the architecture of its active site. Class A beta-lactamases, which are the most common, exhibit a broad substrate profile that includes penicillins and early-generation cephalosporins. mdpi.com Structural studies of class A enzymes, such as the Toho-1 β-lactamase, in complex with penicillin have revealed key residues, like Tyr105, that are important for substrate recognition and binding. nih.gov The active site is a groove on the enzyme surface, and mutations in the amino acids lining this groove can alter the enzyme's substrate profile, sometimes leading to extended-spectrum β-lactamases (ESBLs) with activity against a wider range of β-lactam antibiotics. nih.gov
| Beta-Lactamase Class | Catalytic Mechanism | Common Genes | Substrate Profile Includes Penicillin V |
| Class A | Serine-based | blaTEM, blaSHV, blaCTX-M | Yes |
| Class B | Metallo-enzyme (Zinc-dependent) | blaNDM, blaVIM, blaIMP | Yes |
| Class C | Serine-based (Cephalosporinases) | blaAmpC | Yes |
| Class D | Serine-based (Oxacillinases) | blaOXA | Yes |
Modifications of Penicillin-Binding Proteins (PBPs)
Penicillin V exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.gov Resistance can arise through modifications to these target proteins that reduce their affinity for Penicillin V. This is a particularly common resistance mechanism in Gram-positive bacteria. mdpi.com
Alterations in PBP Amino Acid Sequences and Conformational Changes Reducing Penicillin V Affinity
Mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the structure of the antibiotic-binding site, thereby lowering the affinity of the PBP for Penicillin V. mdpi.com This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the enzyme and kill the bacterium.
In Streptococcus pneumoniae, high-level penicillin resistance is associated with multiple amino acid alterations in several PBPs, including PBP1A, PBP2B, and PBP2X. etflin.com These alterations are often the result of interspecies horizontal gene transfer, leading to the creation of "mosaic" PBP genes with sequences from related streptococcal species. Specific amino acid substitutions have been identified as being critical for resistance. For example, in PBP1A of S. pneumoniae, substitutions at residue 371 and a cluster of residues from 574 to 577 are crucial for the development of high-level penicillin resistance. asm.org A T446A substitution in PBP2b is known to decrease penicillin binding affinity by 60%. etflin.com These changes can induce conformational shifts in the active site, hindering the stable binding of the penicillin molecule.
| PBP | Organism | Key Amino Acid Substitutions for Penicillin Resistance |
| PBP1A | Streptococcus pneumoniae | T371A, substitutions at residues 574-577 |
| PBP2B | Streptococcus pneumoniae | T446A |
| PBP2X | Streptococcus pneumoniae | T338A, Q552E |
| PBP3 | Haemophilus influenzae | R517H, N526K |
| PBP5 | Enterococcus faecium | Point mutations leading to reduced affinity |
Acquisition of Novel PBPs (e.g., in Methicillin-Resistant Staphylococcus aureus)
Some bacteria acquire resistance by obtaining an entirely new PBP that has an intrinsically low affinity for β-lactam antibiotics. The archetypal example of this is methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains have acquired a mobile genetic element that carries the mecA gene, which encodes a novel PBP called PBP2a. nih.gov
PBP2a is a transpeptidase that can continue to function in cell wall synthesis even in the presence of concentrations of β-lactam antibiotics that would inhibit the native PBPs of S. aureus. nih.gov The low affinity of PBP2a for penicillins is attributed to a closed active site that sterically hinders the access of the antibiotic. oup.com While the native PBPs are inhibited, PBP2a takes over the crucial cross-linking of peptidoglycan, allowing the bacterium to survive and grow. The expression of PBP2a-mediated resistance is complex and can be influenced by other genetic factors within the bacterium. oup.com
Role of Efflux Pump Systems in Penicillin V Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. scispace.com This mechanism contributes to both intrinsic and acquired resistance to many classes of antimicrobial agents.
Efflux pumps are found in both Gram-positive and Gram-negative bacteria. oup.com They are categorized into several families based on their structure and energy source, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. scispace.com
The overexpression of efflux pump genes can lead to a clinically significant increase in antibiotic resistance. oup.com This overexpression can be caused by mutations in the regulatory genes that control pump expression. Exposure to sub-lethal concentrations of antibiotics, including penicillins, can also lead to the upregulation of efflux pump expression. nih.gov While often associated with low to moderate levels of resistance on their own, efflux pumps can work in concert with other resistance mechanisms, such as beta-lactamase production or PBP alterations, to achieve high-level resistance. mdpi.com In some bacteria, the increased expression of efflux pump genes like acrAB has been observed during slow growth, which may be relevant in the context of persistent infections. oup.com
Genetic Regulation and Substrate Specificity of Efflux Transporters
Efflux transporters are membrane proteins that actively expel a wide range of toxic compounds, including antibiotics like Penicillin V, from the bacterial cell. The expression of the genes encoding these pumps is a tightly controlled process, often triggered by the presence of the antibiotic itself or other environmental stressors. This genetic regulation allows bacteria to mount a rapid and efficient defense against antimicrobial agents. unl.pt
One of the most clinically significant families of efflux pumps in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) superfamily. nih.govresearchgate.net The expression of RND efflux pumps is controlled by a complex network of regulatory pathways that respond to the intracellular concentration of toxic compounds. mdpi.com For instance, the MexAB-OprM efflux system in Pseudomonas aeruginosa is constitutively expressed and its expression is controlled by repressor genes such as mexR, nalC, and nalD. mdpi.com Mutations in these regulatory genes can lead to the overexpression of the efflux pump, resulting in a multidrug-resistant (MDR) phenotype. mdpi.com
RND pumps are known for their broad substrate specificity, enabling them to extrude various classes of antibiotics. nih.govresearchgate.net While some transporters are selective for one or a few compounds, many, like the AdeIJK pump in Acinetobacter baumannii, can recognize and expel a wide array of substrates, including β-lactams, fluoroquinolones, and tetracyclines. nih.gov The polyspecificity of these pumps is a key factor in the development of multidrug resistance. nih.gov The ability of these pumps to recognize β-lactam antibiotics suggests their involvement in resistance to Penicillin V. asm.org
| Efflux Pump System | Regulator(s) | Substrates | Organism Example |
| MexAB-OprM | mexR, nalC, nalD | β-lactams, quinolones, macrolides, chloramphenicol | Pseudomonas aeruginosa |
| AdeABC | AdeRS (two-component system) | Aminoglycosides, tigecycline, fluoroquinolones, β-lactams | Acinetobacter baumannii |
| AcrAB-TolC | AcrR, MarA, SoxS, Rob | β-lactams, fluoroquinolones, tetracyclines, chloramphenicol | Escherichia coli |
Impermeability of Bacterial Outer Membranes and Reduced Drug Penetration
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including Penicillin V. asm.orgnih.gov This intrinsic resistance is a significant factor in the differing susceptibility of Gram-positive and Gram-negative bacteria to this antibiotic. news-medical.netpatsnap.com Gram-positive bacteria, lacking an outer membrane, have a thick peptidoglycan layer that is more accessible to Penicillin V. news-medical.netpatsnap.com
In Gram-negative bacteria, the outer membrane is a complex structure that separates the periplasm from the external environment. mdpi.com It contains protein channels, known as porins, which facilitate the influx of hydrophilic compounds, including certain antibiotics. mdpi.com Bacteria can develop resistance by reducing the number of these porin channels or by altering their structure to restrict the passage of antibiotic molecules. mdpi.comnih.gov This reduced permeability hinders the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), located on the inner membrane. patsnap.com
Genetic Basis of Resistance Acquisition: Plasmids, Transposons, and Integrons
Bacteria can acquire genes that confer resistance to antibiotics like Penicillin V through mobile genetic elements (MGEs). nih.govasm.org These elements, including plasmids, transposons, and integrons, play a central role in the rapid evolution and dissemination of antibiotic resistance. nih.govasm.org
Plasmids are extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome. youtube.comlibretexts.org Resistance plasmids, or R-plasmids, often carry genes encoding resistance to multiple antibiotics. libretexts.org These plasmids can be transferred from one bacterium to another, even between different species, through a process called conjugation. nih.govlibretexts.org
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome, or between different DNA molecules such as from a plasmid to the chromosome. libretexts.org Resistance transposons carry antibiotic resistance genes flanked by insertion sequences that code for the enzyme transposase, which facilitates their movement. libretexts.org This mobility allows for the accumulation of multiple resistance genes on a single plasmid or within the bacterial chromosome. nih.gov
Integrons are genetic elements that can capture and express genes, particularly antibiotic resistance genes, contained within mobile units called gene cassettes. libretexts.orgfrontiersin.org An integron typically consists of a gene for an enzyme called integrase, a recombination site, and a promoter. frontiersin.org The integrase allows the insertion of gene cassettes into the integron, leading to the assembly of multi-resistance arrays. libretexts.orgfrontiersin.org Integrons are often found within transposons and plasmids, further contributing to their mobility and the spread of resistance. frontiersin.org
| Mobile Genetic Element | Description | Role in Resistance |
| Plasmids | Extrachromosomal, self-replicating DNA molecules | Carry and transfer multiple antibiotic resistance genes between bacteria |
| Transposons | "Jumping genes" that can move within and between DNA molecules | Facilitate the accumulation and spread of resistance genes |
| Integrons | Genetic elements that capture and express resistance gene cassettes | Assemble arrays of multiple resistance genes |
Horizontal Gene Transfer Mechanisms (Conjugation, Transformation, Transduction)
Horizontal gene transfer (HGT) is the primary mechanism by which bacteria share genetic information, including antibiotic resistance genes, and it significantly contributes to the rapid spread of resistance. cdnsciencepub.comnih.gov There are three main mechanisms of HGT: conjugation, transformation, and transduction. nih.govijzi.net
Conjugation involves the direct transfer of genetic material from a donor to a recipient bacterium through physical contact. jackwestin.comreactgroup.org This process is often mediated by conjugative plasmids, which carry the genes necessary for their own transfer, including the formation of a pilus that connects the two cells. jackwestin.compearson.com Conjugation is a highly efficient mechanism for transferring resistance plasmids, which can carry genes conferring resistance to multiple antibiotics, including Penicillin V. nih.govjackwestin.com
Transformation is the process by which bacteria take up naked DNA from their environment. reactgroup.orgpearson.com This DNA may come from lysed bacterial cells. If the acquired DNA contains a resistance gene and is successfully integrated into the recipient's genome or maintained as a plasmid, the recipient cell will become resistant. lakeforest.edu
Transduction occurs when a bacteriophage (a virus that infects bacteria) mistakenly packages a fragment of bacterial DNA from a host cell and transfers it to a new recipient cell during a subsequent infection. jackwestin.comreactgroup.org If this DNA fragment carries an antibiotic resistance gene, the recipient bacterium can become resistant. reactgroup.org
These HGT mechanisms allow for the rapid dissemination of resistance genes throughout bacterial populations, contributing to the evolution of "superbugs" that are resistant to multiple antibiotics. cdnsciencepub.comnih.gov The acquisition of genes encoding β-lactamases, enzymes that inactivate penicillin, is a common outcome of HGT. patsnap.com
Pharmaceutical Chemistry and Material Science Research on Penicillin V Hydrabamine Salt Formulations
Impact of Hydrabamine (B1210237) Counterion on Penicillin V Solubility and Dissolution Characteristics
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, primarily aimed at optimizing the drug's physicochemical properties. Penicillin V (phenoxymethylpenicillin) is an acidic drug with limited solubility in its free acid form. To enhance its aqueous solubility for immediate-release oral dosage forms, it is commonly formulated as its potassium salt, which is freely soluble in water.
Conversely, the formation of the hydrabamine salt represents a strategy to significantly decrease aqueous solubility. Hydrabamine is a large, complex organic base. When it reacts with the acidic Penicillin V, it forms a salt with a high molecular weight and a predominantly lipophilic character. This modification drastically reduces the salt's ability to dissolve in aqueous media.
The primary purpose of creating such a low-solubility salt is to improve the chemical stability of Penicillin V in an aqueous suspension. Penicillins are susceptible to hydrolysis, especially in acidic or alkaline conditions, which cleaves the beta-lactam ring and inactivates the antibiotic. By existing as a suspended solid of low solubility, the amount of Penicillin V dissolved in the aqueous vehicle at any given time is minimal, thereby reducing the rate of hydrolytic degradation and extending the shelf-life of the liquid formulation. The dissolution rate of the Penicillin V hydrabamine particles becomes the rate-limiting step for the drug to be absorbed in the gastrointestinal tract, a characteristic that is essential for developing prolonged-release profiles.
| Penicillin V Salt Form | Counterion | Molecular Weight of Counterion (g/mol) | Expected Aqueous Solubility | Primary Application |
|---|---|---|---|---|
| Penicillin V Acid | H+ | ~1 | Very Low (<0.1 g/100mL) nih.gov | Intermediate |
| Penicillin V Potassium | K+ | ~39.1 | Freely Soluble chemicalbook.comfishersci.pt | Immediate-release solid and liquid dosage forms |
| This compound | Hydrabamine | ~597 | Practically Insoluble | Stable aqueous suspensions with prolonged-release potential |
Physicochemical Characterization of Hydrabamine Salt Solid State Properties (e.g., Crystallinity, Polymorphism)
The solid-state properties of an API salt, such as crystallinity and polymorphism, are critical as they can influence solubility, dissolution rate, stability, and manufacturability. While specific published studies on the solid-state characterization of this compound are scarce, standard pharmaceutical research practices would involve a thorough investigation of these attributes.
Crystallinity: It is expected that this compound would be developed as a crystalline solid. Crystalline forms are generally more stable than their amorphous counterparts because of their ordered, repeating three-dimensional lattice structure. An amorphous form of Penicillin G, for instance, has been shown to be less stable than its crystalline salts scispace.com. The crystalline nature of this compound would be confirmed using techniques like X-ray Powder Diffraction (XRPD), which produces a unique fingerprint of sharp peaks for a crystalline solid.
Polymorphism: Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Therefore, a comprehensive polymorph screen is essential during development. This would involve crystallizing this compound from various solvents and under different conditions (e.g., temperature, pressure) to identify all possible polymorphic forms. Analytical techniques such as Differential Scanning Calorimetry (DSC) would be used to detect thermal events like melting points and transitions between polymorphs, while spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy would identify differences in molecular interactions within the crystal lattice. The selection of the most stable polymorph is crucial for ensuring consistent product quality and performance throughout its shelf life.
Biopharmaceutical Considerations for Prolonged Release Profiles (In Vitro Studies)
The therapeutic rationale for using the poorly soluble hydrabamine salt of Penicillin V is often to achieve a prolonged or sustained release of the drug in the gastrointestinal (GI) tract. Unlike highly soluble salts that dissolve quickly, the absorption of Penicillin V from the hydrabamine salt is limited by its slow dissolution rate. As the suspension passes through the GI tract, the solid particles slowly dissolve, releasing the drug over an extended period. This can offer potential therapeutic advantages, such as maintaining the drug concentration in the blood within the therapeutic window for a longer duration and possibly reducing the frequency of administration.
In vitro dissolution studies are essential to confirm and characterize this prolonged-release profile. These studies are typically performed using a USP apparatus, such as the paddle (Apparatus 2) or basket (Apparatus 1) method. The test conditions are designed to mimic the physiological environment of the GI tract. For Penicillin V, this would involve:
Media: Testing in different pH media, such as 0.1 N HCl (to simulate gastric fluid) followed by phosphate buffers of pH 6.8 or 7.4 (to simulate intestinal fluid).
Duration: The dissolution test would be run for an extended period (e.g., 8, 12, or 24 hours) to capture the complete release profile.
Agitation: The paddle or basket rotation speed would be set to simulate GI motility (e.g., 50-75 rpm).
The results of these studies would generate a dissolution profile, plotting the percentage of drug released over time. For a prolonged-release formulation, a gradual, extended release curve is expected, in contrast to the rapid and complete dissolution seen with an immediate-release product. This in vitro data is crucial for formulation development and for ensuring batch-to-batch consistency.
Compatibility Studies with Pharmaceutical Excipients for Optimized Delivery Systems
To create a stable and effective this compound oral suspension, a range of pharmaceutical excipients is required. Ensuring that these excipients are compatible with the API is a fundamental requirement of formulation development. Incompatibility can lead to the degradation of the API, altered physical properties of the suspension, or the formation of potentially harmful byproducts.
Drug-excipient compatibility studies are performed by creating binary mixtures of the API with each proposed excipient. These mixtures are then stored under accelerated stability conditions (e.g., high temperature and humidity) for a defined period. Samples are analyzed at set intervals to detect any physical or chemical changes.
Analytical Techniques Used:
High-Performance Liquid Chromatography (HPLC): To quantify the amount of remaining API (potency) and to detect and quantify any degradation products.
Differential Scanning Calorimetry (DSC): To detect changes in thermal behavior, such as shifts in melting point, which can indicate an interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the characteristic vibrational bands of the API, which could indicate a chemical interaction with the excipient.
| Excipient Class | Purpose in Suspension | Examples | Potential Compatibility Issues |
|---|---|---|---|
| Wetting Agents | Reduce surface tension to aid dispersion of hydrophobic drug powder. | Polysorbates (e.g., Polysorbate 80), Sorbitan esters. | May promote hydrolysis if impurities are present. |
| Suspending Agents | Increase viscosity to slow sedimentation. | Cellulose derivatives (e.g., HPMC, CMC-Na), Xanthan gum, Bentonite. | Ionic polymers may interact with the drug salt. Microbial contamination risk. |
| Buffers | Maintain pH in a range optimal for drug stability (typically pH 6.0-7.0 for penicillins). | Citrate (B86180) buffer, Phosphate buffer. | Can catalyze degradation if the wrong pH or buffer species is chosen. |
| Sweeteners & Flavors | Improve palatability for oral administration. | Sucrose, Sorbitol, Aspartame, Fruit flavors. | Reducing sugars can interact with amine groups (Maillard reaction), although not typical for Penicillin V. |
| Preservatives | Prevent microbial growth in the aqueous formulation. | Parabens (methylparaben, propylparaben), Sodium benzoate. | Can adsorb onto drug particles or interact chemically. pH-dependent efficacy. |
Emerging Research Frontiers and Future Perspectives
Rational Design of Penicillin V Hydrabamine (B1210237) Derivatives with Enhanced Properties
The core strategy for extending the life and effectiveness of established antibiotics like penicillin V lies in rational drug design. This approach uses an understanding of the molecule's structure-activity relationship (SAR) to create derivatives with improved characteristics.
The antibacterial action of penicillin V is intrinsically linked to its chemical structure, specifically the fused β-lactam and thiazolidine (B150603) rings, a free carboxyl acid group, and an acylamino side chain. longdom.orgscienceinfo.com The SAR of penicillins provides a roadmap for targeted modifications:
Acylamino Side Chain: This is a primary target for modification. The nature of this side chain influences the antibiotic's spectrum of activity and stability. philadelphia.edu.jo For instance, introducing bulky groups can provide steric hindrance, protecting the β-lactam ring from enzymatic degradation by bacterial β-lactamases. scienceinfo.com
β-Lactam Ring: The strained four-membered β-lactam ring is crucial for its mechanism of action, as it acylates and inactivates the transpeptidase enzyme responsible for bacterial cell wall synthesis. longdom.orgphiladelphia.edu.jo While this ring is essential, modifications elsewhere can protect it from hydrolysis.
Carboxylic Acid Group: This group is vital for binding to the enzyme's active site. philadelphia.edu.jo It is often ionized, forming salts like penicillin V hydrabamine.
Recent research has focused on synthesizing novel penicillin derivatives to combat multidrug-resistant (MDR) pathogens. In one study, seven new 6-aminopenicillanic acid-imine derivatives were designed, synthesized, and tested against MDR bacterial strains. nih.gov These compounds showed promising bactericidal potential, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL, demonstrating greater potency than the parent compound ampicillin (B1664943) against certain strains. nih.gov Such derivatization efforts aim to improve membrane penetration and enhance binding to bacterial target proteins. nih.gov
Intriguingly, research has also explored repurposing penicillin derivatives for non-bacterial applications. During the COVID-19 pandemic, derivatives of penicillin V were identified as inhibitors of the main viral protease (Mpro) of SARS-CoV-2. ox.ac.uk Structural studies revealed that these derivatives covalently modify a critical cysteine residue in the protease's active site, a mechanism related to how penicillins kill bacteria. ox.ac.uk This opens a new frontier for developing penicillin-based antivirals.
These principles of rational design are directly applicable to this compound, where new derivatives could be engineered to possess a broader spectrum of activity, increased stability against β-lactamases, or even novel therapeutic uses, while retaining the favorable pharmacokinetic properties of the hydrabamine salt.
Development of Novel Strategies to Overcome Penicillin V Resistance
The primary threat to the efficacy of penicillin V is the emergence and spread of bacterial resistance, most commonly through the production of β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. mdpi.comfrontiersin.org Research is actively pursuing several innovative strategies to counteract these resistance mechanisms.
β-Lactamase Inhibitors: A highly successful strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. news-medical.net Molecules like clavulanic acid can irreversibly bind to and inactivate many β-lactamase enzymes, effectively sacrificing themselves to protect the antibiotic. mdpi.comwikipedia.org This approach, exemplified by the combination of amoxicillin (B794) and clavulanic acid, restores the activity of the antibiotic against resistant bacteria. mdpi.com Ongoing research is focused on developing new and more potent inhibitors that can tackle a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs). mdpi.comnih.gov
Efflux Pump Inhibitors (EPIs): Many bacteria utilize efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their target. nih.govfrontiersin.org Efflux pumps are a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria. frontiersin.org The development of EPIs, which block these pumps, is a promising adjuvant therapy. By inhibiting the pump, the intracellular concentration of penicillin V can be increased, restoring its effectiveness. nih.gov Phenolic compounds and alkaloids from plant sources have shown potential as EPIs. news-medical.net
Nanotechnology-Based Approaches: The application of nanotechnology offers novel solutions to combat resistance. emanresearch.org Antibiotics can be conjugated with nanoparticles, such as those made from zinc oxide or titanium dioxide, to create innovative antimicrobial agents. mdpi.com These antibiotic-nanoparticle conjugates can overcome resistance mechanisms and have shown efficacy against MDR bacterial infections. mdpi.com
Combination Therapies: Using multiple antibiotics with different mechanisms of action can create a synergistic effect, enhancing bacterial killing and reducing the likelihood of resistance emerging. mdpi.com
These strategies are not mutually exclusive and can be combined to create multi-pronged attacks against resistant pathogens, thereby preserving the clinical utility of cornerstone antibiotics like Penicillin V.
Application of Systems Biology and Computational Modeling in this compound Research
Modern research into antibiotics like this compound is increasingly driven by high-throughput data and computational power, falling under the umbrellas of systems biology and computational modeling.
Systems Biology: This field takes a holistic approach to understanding biological processes by integrating data from genomics, transcriptomics, proteomics, and metabolomics. In the context of penicillin, systems biology has been used to study and optimize its production. For example, a detailed study on Penicillium chrysogenum, the primary industrial producer of penicillin, used a systems biology approach to investigate "strain degeneration," a phenomenon where high-producing strains lose their production capacity over time. researchgate.net The study revealed that this loss was not due to the loss of the penicillin gene cluster itself but was linked to a significant decrease in the protein levels of the first two enzymes in the biosynthetic pathway, ACVS and IPNS. researchgate.net Such insights are invaluable for developing more stable and efficient industrial fermentation processes for penicillin V.
Computational Modeling: In silico techniques are revolutionizing drug discovery and design.
Molecular Docking and Dynamics: These methods simulate the interaction between a drug molecule and its target protein at an atomic level. frontiersin.org For penicillin V, this allows researchers to predict how derivatives will bind to the bacterial transpeptidase enzyme or, conversely, how they might be recognized and degraded by β-lactamases. rcsb.org Molecular dynamics simulations, for instance, have been used to confirm the importance of specific tryptophan residues in the active site of penicillin V acylase for substrate binding. rcsb.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing the physicochemical properties of various penicillin derivatives, QSAR can predict the activity of new, unsynthesized molecules, guiding chemists to focus on the most promising candidates. frontiersin.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources in the drug development pipeline. nih.gov
Together, these computational and systems-level approaches accelerate the research cycle, from optimizing antibiotic production to the rational design of novel derivatives with enhanced efficacy and safety profiles.
Environmental and Biodegradation Research on Pharmaceutical Residues
The widespread use of antibiotics has led to concerns about their persistence in the environment as pharmaceutical residues in soil, wastewater, and rivers. asm.orgpku.edu.cn These residues can exert selective pressure on environmental microbes, potentially contributing to the proliferation of antibiotic resistance. asm.org Consequently, research into the environmental fate and biodegradation of penicillins is a critical frontier.
Significant progress has been made in identifying microorganisms capable of breaking down penicillin V. Studies have isolated bacteria from various environments, such as activated sludge and contaminated farm soil, that can efficiently degrade penicillin V potassium (PVK). asm.orgnih.gov
One of the most effective bacteria identified is Ochrobactrum tritici. asm.org This strain has demonstrated the ability to completely degrade PVK within a few hours under optimized conditions. asm.org Further research pinpointed a specific enzyme from this bacterium, a β-lactamase designated OtLac , as the key driver of this degradation. nih.gov OtLac is highly efficient at hydrolyzing the β-lactam ring of penicillin V, rendering it inactive. nih.gov
Table 1: Kinetic Properties of OtLac Enzyme for Penicillin V Degradation This interactive table provides kinetic data for the β-lactamase from Ochrobactrum tritici.
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Optimal pH | 7.0 | nih.govresearchgate.net | |
| Optimal Temperature | 32 | °C | nih.govresearchgate.net |
| Km (Michaelis Constant) | 17.86 | µM | nih.govresearchgate.net |
| kcat (Turnover Number) | 25.28 | s-1 | nih.govresearchgate.net |
Beyond O. tritici, other bacteria have also been identified as potential candidates for the bioremediation of penicillin-contaminated environments.
Table 2: Examples of Microorganisms Involved in Penicillin Biodegradation This interactive table lists various microorganisms reported to degrade penicillins.
| Microorganism | Penicillin Type Degraded | Source/Environment | Reference |
|---|---|---|---|
| Ochrobactrum tritici | Penicillin V | Activated Sludge | asm.orgnih.gov |
| Bacillus spp. | Penicillin V | Pig Farm Soil | nih.gov |
| Pseudomonas spp. | Penicillin | Environment | nih.gov |
| Shewanella spp. | Penicillin | Environment | nih.gov |
| Klebsiella spp. | Penicillin | Environment | nih.gov |
| Paracoccus spp. | Penicillin G | Sludge | researchgate.net |
In addition to biodegradation, other remediation methods are being explored. Photocatalytic degradation using materials like titanium dioxide (TiO₂) under visible light has been shown to effectively break down penicillin V. asm.org This research provides a foundation for developing effective strategies, from bioremediation using whole-cell catalysts to advanced oxidation processes, to mitigate the environmental impact of penicillin V residues. asm.orgresearchgate.net
Q & A
Q. What experimental designs are appropriate for comparing the antibacterial efficacy of Penicillin V hydrabamine to other penicillin derivatives?
Answer: A crossover clinical trial design is effective for direct comparison, as demonstrated in studies assessing minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against pathogens like Streptococcus pyogenes. This design reduces inter-subject variability by administering both this compound and a comparator (e.g., benzathine penicillin G) to the same cohort in sequential phases . Key parameters include standardized MIC/MBC assays, pharmacokinetic sampling intervals, and controlling for gastric stability, as Penicillin V derivatives resist degradation in acidic environments .
Q. How is this compound synthesized, and what analytical methods validate its chemical structure?
Answer: Synthesis involves reacting phenoxymethylpenicillin with hydrabamine (a complex of ethylenediamine and dehydroabietylamine). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Patents detail crystallization techniques to enhance stability, emphasizing the importance of characterizing hygroscopicity and solubility profiles .
Q. What pharmacokinetic properties distinguish this compound from other oral penicillins?
Answer: Its hydrabamine salt formulation improves oral bioavailability by enhancing resistance to gastric acid degradation. Pharmacokinetic studies should measure peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) in both fasted and fed states. Comparative analyses with Penicillin V potassium show prolonged absorption phases due to slower dissociation of the hydrabamine complex .
Advanced Research Questions
Q. How can heterogeneity in meta-analyses of this compound’s clinical efficacy be quantified and addressed?
Answer: Use the I² statistic to quantify heterogeneity across studies, where values >50% indicate substantial variability. Sensitivity analyses should stratify by variables like dosing regimens (e.g., 13.5–20 mg/kg/day) or pathogen susceptibility. Random-effects models are preferable when heterogeneity is high, as they account for between-study variance. Contradictory results in bactericidal efficacy (e.g., higher MBC in some trials) may stem from differences in MIC testing protocols or bacterial strain selection .
Q. What methodological challenges arise in reproducing in vitro MIC/MBC data for this compound, and how can they be mitigated?
Answer: Reproducibility issues often stem from variations in broth microdilution methods (e.g., cation-adjusted Mueller-Hinton broth vs. blood agar). Standardizing inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation conditions (35°C, 5% CO₂) is critical. Inter-laboratory validation using reference strains (e.g., ATCC 19615) and adherence to CLSI/EUCAST guidelines improve consistency. Discrepancies in MIC values <0.001 mg/mL require triplicate testing and outlier analysis .
Q. How do formulation additives (e.g., stabilizers) impact the chemical stability of this compound in aqueous solutions?
Answer: Compatibility studies using HPLC-UV can assess degradation products under varying pH (3–7) and temperature (4–25°C). Synthetic rubber in storage containers may adsorb penicillin, reducing effective concentration; use glass or polyethylene materials instead. Accelerated stability testing (40°C/75% RH for 6 months) identifies optimal excipients, such as buffering agents to prevent hydrolysis .
Q. What strategies resolve contradictions in clinical data regarding this compound’s efficacy in rheumatic heart disease (RHD) prophylaxis?
Answer: Apply the PICOT framework to refine inclusion criteria: Population (RHD patients aged 5–15), Intervention (oral this compound), Comparator (intramuscular benzathine penicillin G), Outcome (streptococcal eradication), Time (28-day follow-up). Confounding factors like adherence rates (e.g., missed doses vs. scheduled injections) must be statistically adjusted using logistic regression .
Methodological Resources
- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (ROB 2.0 tool) and GRADE criteria for evidence quality .
- Data Reporting : Include I², H, and R statistics for heterogeneity in meta-analyses .
- Experimental Reproducibility : Document MIC/MBC protocols per CLSI M07-A11 and provide raw data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
